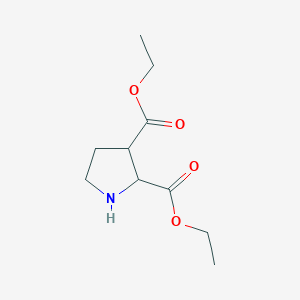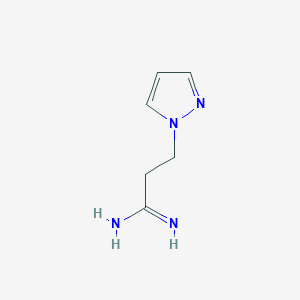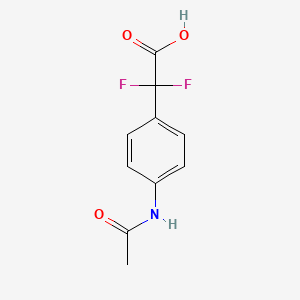![molecular formula C9H12N2OSi B13597970 3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13597970.png)
3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one involves several steps. One common method includes the reaction of pyrazinone derivatives with trimethylsilylethynyl chloride under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions . The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and other proteins in biological systems .
Vergleich Mit ähnlichen Verbindungen
3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one can be compared with similar compounds such as:
Ethynyltrimethylsilane: Known for its use in polymerization and cross-coupling reactions.
3-(Trimethylsilyl)ethynyl benzonitrile: Used in the synthesis of various organic compounds.
Trimethylsilylethynyl-substituted pyrene: Studied for its fluorescent properties and applications in sensing. The uniqueness of this compound lies in its specific structure and the presence of the pyrazinone moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H12N2OSi |
|---|---|
Molekulargewicht |
192.29 g/mol |
IUPAC-Name |
3-(2-trimethylsilylethynyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C9H12N2OSi/c1-13(2,3)7-4-8-9(12)11-6-5-10-8/h5-6H,1-3H3,(H,11,12) |
InChI-Schlüssel |
SZKJTLUIODUOMH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=NC=CNC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Oxa-2-azaspiro[3.6]decanehydrochloride](/img/structure/B13597896.png)


![4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylicacid](/img/structure/B13597908.png)


![4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride](/img/structure/B13597921.png)






